
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a synthetic derivative of benzamide, which has been extensively studied for its biological activities.
作用機序
The mechanism of action of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. The compound may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are dependent on the specific application. In antibacterial and antifungal studies, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In antitumor studies, the compound has been shown to induce cell death in cancer cells. In fluorescent probe studies, the compound has been shown to selectively detect metal ions in biological systems. The compound has also been shown to induce phototoxicity in cancer cells in photodynamic therapy studies.
実験室実験の利点と制限
The advantages of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for lab experiments include its synthetic accessibility, its potential for multiple applications, and its ability to selectively target cellular components. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods.
3. Investigation of the compound's potential use in other applications, such as imaging and sensing.
4. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the compound's potential use in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic derivative of benzamide that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including antibacterial, antifungal, and antitumor activities, as well as fluorescent probe and photodynamic therapy studies. Further research is needed to fully understand the compound's mechanism of action and potential applications.
合成法
The synthesis of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
製品名 |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
|---|---|
分子式 |
C15H10N4O4 |
分子量 |
310.26 g/mol |
IUPAC名 |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4/c20-15(11-7-4-8-12(9-11)19(21)22)16-14-13(17-23-18-14)10-5-2-1-3-6-10/h1-9H,(H,16,18,20) |
InChIキー |
QRDXACKSZMYOAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



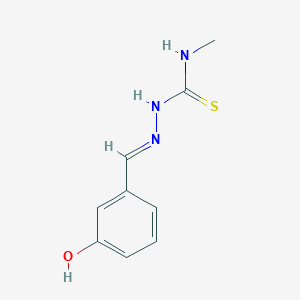
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
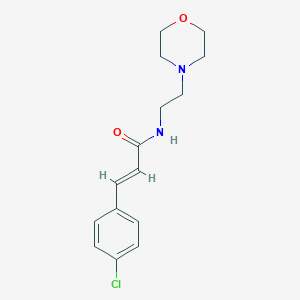
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
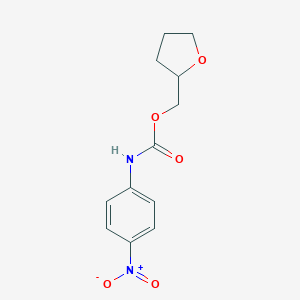
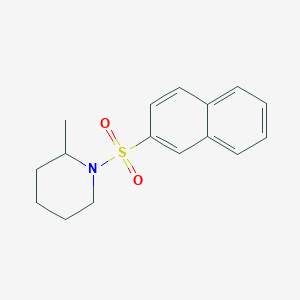
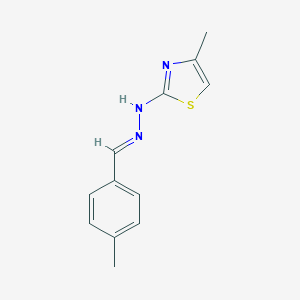

![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)